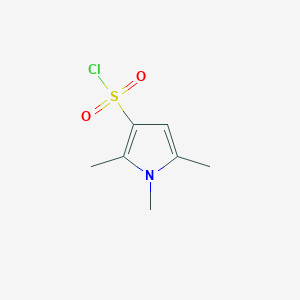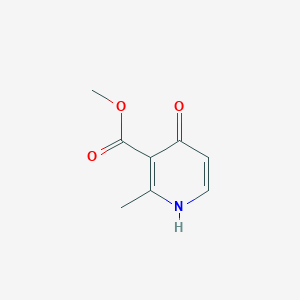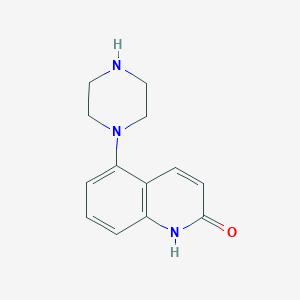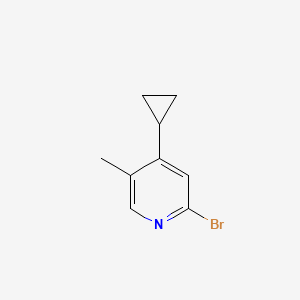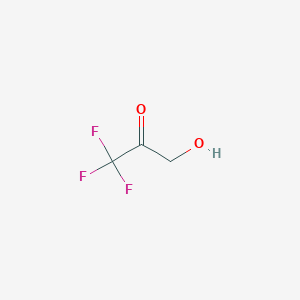![molecular formula C16H15BrO2 B12968123 Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl ester group attached to a biphenyl structure with a bromine atom at the 3’ position. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 3-bromo-4-iodobiphenyl with ethyl 2-bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
Ethyl 2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The biphenyl structure can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of ethyl 2-(3’-bromo-[1,1’-biphenyl]-4-yl)ethanol.
科学研究应用
Ethyl 2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of Ethyl 2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl 2-bromoacetate: A simpler ester with similar reactivity but lacking the biphenyl structure.
4-Bromophenylacetic acid: Contains a bromine atom on a phenylacetic acid structure, used in similar synthetic applications.
Ethyl 2-bromo-(4-bromophenyl)acetate: Similar structure with an additional bromine atom, used in more specialized reactions.
Uniqueness
Ethyl 2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate is unique due to its biphenyl structure, which imparts specific chemical properties and reactivity. The presence of the bromine atom and ester group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C16H15BrO2 |
|---|---|
分子量 |
319.19 g/mol |
IUPAC 名称 |
ethyl 2-[4-(3-bromophenyl)phenyl]acetate |
InChI |
InChI=1S/C16H15BrO2/c1-2-19-16(18)10-12-6-8-13(9-7-12)14-4-3-5-15(17)11-14/h3-9,11H,2,10H2,1H3 |
InChI 键 |
GSFXORGTXGMYPJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


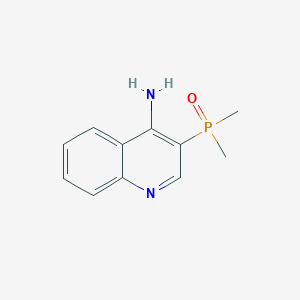
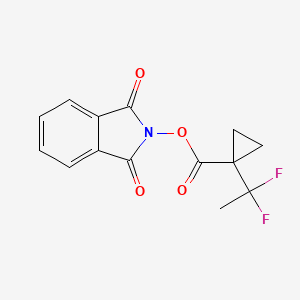

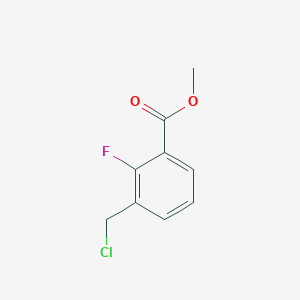
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)


